Cas no 562098-07-1 (3-Acetoxymethylphenylboronic acid, pinacol ester)

3-Acetoxymethylphenylboronic acid pinacol ester is a boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling by protecting the boronic acid moiety from hydrolysis. The acetoxymethyl substituent provides additional functionalization potential, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its crystalline solid form ensures consistent purity and ease of quantification. This compound is particularly valuable in controlled coupling reactions where selectivity and yield optimization are critical. Proper storage under inert conditions is recommended to maintain stability.
3-Acetoxymethylphenylboronic acid, pinacol ester structure
562098-07-1 structure
Product Name:3-Acetoxymethylphenylboronic acid, pinacol ester
CAS No:562098-07-1
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD02179491
CID:836016
PubChem ID:5107253
Update Time:2025-06-11

3-Acetoxymethylphenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
    • [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
    • 3-Acetoxymethylphenylboronic acid, pinacol ester
    • Benzenemethanol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, acetate
    • Benzenemethanol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, acetate
    • A-3638
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylacetate
    • 3-Acetoxymethylphenylboronic acid pinacol ester
    • AKOS022172771
    • MFCD02179491
    • 562098-07-1
    • AB11255
    • DB-365905
    • DTXSID00408406
    • CS-0174293
    • F72022
    • (3-ACETOXYMETHYLPHENYL)BORONIC ACID PINACOL ESTER
    • BS-23036
    • MDL: MFCD02179491
    • Inchi: 1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3
    • InChI Key: WLUHPTQLRDLBIF-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(COC(C)=O)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 276.15300
  • Monoisotopic Mass: 276.1532893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76000
  • LogP: 2.04890

3-Acetoxymethylphenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Acetoxymethylphenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:562098-07-1)3-Acetoxymethylphenylboronic acid, pinacol ester
Order Number:A869997
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):408.0
Email:sales@amadischem.com

Additional information on 3-Acetoxymethylphenylboronic acid, pinacol ester

3-Acetoxymethylphenylboronic acid, pinacol ester (CAS No. 562098-07-1): A Comprehensive Overview

3-Acetoxymethylphenylboronic acid, pinacol ester (CAS No. 562098-07-1) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a derivative of boronic acid, which is widely used in Suzuki-Miyaura coupling reactions, a cornerstone of modern synthetic chemistry. The unique structure of 3-acetoxymethylphenylboronic acid, pinacol ester makes it an ideal reagent for various applications, including the synthesis of complex organic molecules and the development of novel materials.

The chemical structure of 3-acetoxymethylphenylboronic acid, pinacol ester consists of a phenyl ring substituted with an acetoxymethyl group and a boronic acid moiety protected by a pinacol ester. This combination provides several advantages in synthetic chemistry. The acetoxymethyl group can be selectively cleaved under mild conditions, allowing for the introduction of functional groups at specific positions. The pinacol ester protects the boronic acid from premature reaction, ensuring stability during storage and handling.

In recent years, 3-acetoxymethylphenylboronic acid, pinacol ester has been extensively studied for its applications in drug discovery and development. One notable application is in the synthesis of biologically active compounds. For example, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a series of antitumor agents. The researchers found that the selective cleavage of the acetoxymethyl group allowed for the efficient introduction of hydroxyl groups, which are crucial for enhancing the bioactivity and pharmacokinetic properties of the final compounds.

Beyond medicinal chemistry, 3-acetoxymethylphenylboronic acid, pinacol ester has also found applications in materials science. Its ability to undergo Suzuki-Miyaura coupling reactions makes it an excellent reagent for the synthesis of conjugated polymers and other advanced materials. A recent study in Advanced Materials reported the use of this compound in the preparation of luminescent materials with tunable emission properties. The researchers utilized the reactivity and stability of 3-acetoxymethylphenylboronic acid, pinacol ester to synthesize polymers with high quantum yields and excellent photostability.

The versatility of 3-acetoxymethylphenylboronic acid, pinacol ester is further highlighted by its use in catalysis. In a study published in Catalysis Science & Technology, researchers explored its potential as a ligand in palladium-catalyzed reactions. The results showed that this compound could significantly enhance the catalytic activity and selectivity of palladium catalysts, making it a valuable tool for developing more efficient and sustainable synthetic processes.

The safety and handling of 3-acetoxymethylphenylboronic acid, pinacol ester are important considerations for its practical applications. This compound is generally stable under standard laboratory conditions but should be stored away from moisture and strong acids to prevent premature hydrolysis. Additionally, appropriate personal protective equipment (PPE) should be used when handling this compound to ensure safety.

In conclusion, 3-acetoxymethylphenylboronic acid, pinacol ester (CAS No. 562098-07-1) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique chemical structure and reactivity make it an invaluable reagent for researchers and scientists working in these fields. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further expanding its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:562098-07-1)3-Acetoxymethylphenylboronic acid, pinacol ester
A869997
Purity:99%
Quantity:5g
Price ($):408.0
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